2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide, also known as 2,2'-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide, is a chemical compound with the molecular formula C8H12N4O4 and a molecular weight of 228.21 g/mol. This compound is categorized as an amino acid derivative and is recognized for its potential applications in pharmaceutical research and development due to its unique structural properties and biological activities. It is primarily used in research settings and is not intended for therapeutic applications in humans or animals .
The synthesis of 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations in the process depending on the desired purity and yield .
The molecular structure of 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide features a piperazine core with two amide groups attached to it. The structural representation can be described using various chemical notation systems:
InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1
C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N
The compound exhibits a melting point of approximately 214-216 °C and is characterized as a white solid. It shows limited solubility in water but is soluble in organic solvents such as methanol and ethanol .
The reactivity of 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide includes:
These reactions are essential for exploring the compound's derivatives and potential applications in medicinal chemistry .
Further research is necessary to clarify these mechanisms and establish detailed pathways involved in its biological activity .
The primary applications of 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide include:
Research continues to explore its implications across various fields including drug discovery and materials science .
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7